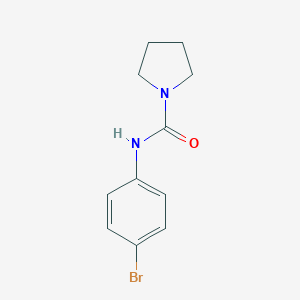

N-(4-bromophenyl)pyrrolidine-1-carboxamide

Overview

Description

N-(4-bromophenyl)pyrrolidine-1-carboxamide: is a chemical compound with the molecular formula C11H13BrN2O and a molecular weight of 269.14 g/mol This compound features a pyrrolidine ring attached to a carboxamide group, with a bromophenyl substituent at the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.

Functionalization of Preformed Pyrrolidine Rings: Preformed pyrrolidine rings can be functionalized through various reactions, such as Mannich-type reactions, to introduce the carboxamide group and the bromophenyl substituent.

Industrial Production Methods: Industrial production of N-(4-bromophenyl)pyrrolidine-1-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyrrolidine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the compound, potentially altering its biological activity.

Scientific Research Applications

Chemistry: N-(4-bromophenyl)pyrrolidine-1-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring and the bromophenyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-cancer or anti-inflammatory activity .

Comparison with Similar Compounds

Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in the functional groups attached to the ring.

Pyrrolizines: These compounds have a similar nitrogen-containing ring structure but with different substituents and ring fusion patterns.

Uniqueness: N-(4-bromophenyl)pyrrolidine-1-carboxamide is unique due to the presence of the bromophenyl group and the carboxamide functionality. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-(4-bromophenyl)pyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a carboxamide group and a bromophenyl moiety. This unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound, including:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. In vitro studies reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

- Antitubercular Activity : It has been identified as an inhibitor of the Enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis, disrupting the fatty acid elongation cycle critical for mycolic acid synthesis. This mechanism compromises the integrity of the bacterial cell wall, leading to cell death .

- Anticancer Potential : Some derivatives of pyrrolidine compounds exhibit promising anticancer properties. For example, compounds related to this compound have shown efficacy in inhibiting cancer cell proliferation in various models, suggesting potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts primarily through the inhibition of specific enzymes involved in critical biochemical pathways. For instance, its ability to inhibit Enoyl-[acyl-carrier-protein] reductase disrupts lipid biosynthesis in bacteria, which is essential for their survival .

- Receptor Interaction : Some studies suggest that related pyrrolidine derivatives may interact with various receptors and proteins involved in cellular signaling pathways, contributing to their therapeutic effects against cancer and infections .

Case Studies and Research Findings

Several case studies have provided insights into the efficacy and safety profile of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial properties of several pyrrolidine derivatives, including this compound. The results indicated that these compounds were significantly more effective against Gram-positive bacteria than Gram-negative bacteria, with MIC values comparable to established antibiotics .

- Antituberculosis Studies : Research focused on the compound's role as an antitubercular agent showed promising results in inhibiting Mycobacterium tuberculosis growth in vitro. The findings support further exploration into its use as a potential treatment for tuberculosis, especially in light of rising antibiotic resistance .

- In Vivo Studies : Pharmacokinetic studies conducted in mouse models revealed that this compound achieved adequate brain exposure and maintained effective concentrations over time, suggesting potential for central nervous system-targeted therapies .

Data Summary

Properties

IUPAC Name |

N-(4-bromophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAZOBUFYPAWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.